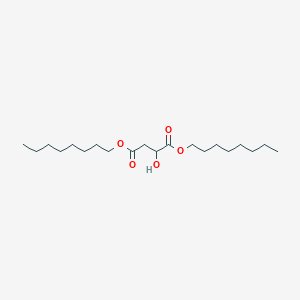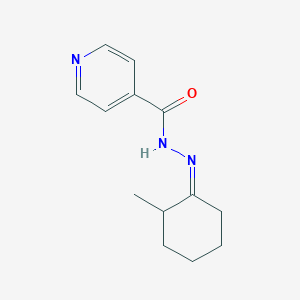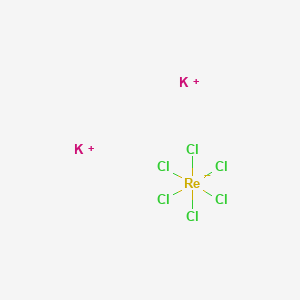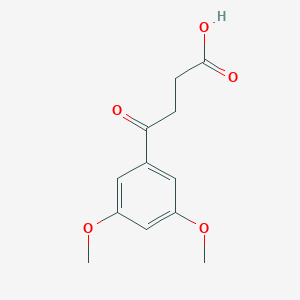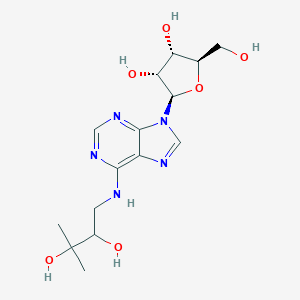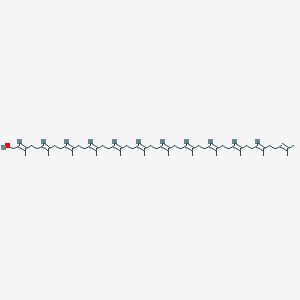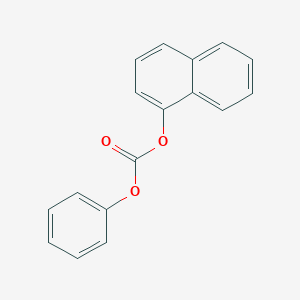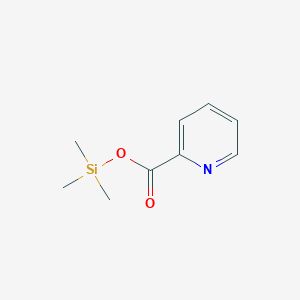![molecular formula C20H38O3Si2 B103410 1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane CAS No. 18724-32-8](/img/structure/B103410.png)
1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane
Übersicht
Beschreibung
The compound of interest, 1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane, is a siloxane-based molecule. Siloxanes are a group of chemical compounds composed of silicon, oxygen, and alkyl or aryl groups. They are known for their diverse applications, including their use in the synthesis of materials with potential antitumor properties, as well as their role in the formation of supramolecular structures.
Synthesis Analysis
The synthesis of siloxane derivatives often involves the reaction of chlorosilanes with organic compounds containing hydroxyl, carboxyl, or other reactive groups. For example, the synthesis of a novel dicarboxylic acid siloxane derivative was achieved by reacting 1,3-bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane with a mixture of terephthalic acid and its sodium salt . This process yielded not only the desired compound but also a cyclic dimer and an oligomer, showcasing the complexity of siloxane chemistry.
Molecular Structure Analysis
Siloxane compounds can exhibit a variety of molecular structures, including linear, cyclic, and branched forms. The molecular structure of siloxane derivatives is often characterized using techniques such as single-crystal X-ray diffraction, FT-IR, and NMR spectroscopy . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of functional groups.
Chemical Reactions Analysis
Siloxane derivatives can participate in a range of chemical reactions. For instance, the reaction of aminopropyl-functionalized siloxanes with transition metal salts can lead to the formation of sulfate salts with interesting properties . Additionally, siloxane compounds can be involved in Diels-Alder reactions, as seen with certain furan derivatives . These reactions can lead to the formation of novel compounds with unique structural features.
Physical and Chemical Properties Analysis
The physical and chemical properties of siloxane derivatives are influenced by their molecular structure. For example, the presence of hydrophobic siloxane moieties alongside hydrophilic groups can confer surface activity, leading to the formation of micelles and aggregates in solution . The thermal behavior of these compounds can be studied using thermogravimetry, and their ability to form supramolecular structures can be investigated through various spectroscopic methods . The interaction of siloxane derivatives with metal ions can also be explored, as demonstrated by the binding of potassium cations by a siloxane-based macrocycle .
Wissenschaftliche Forschungsanwendungen
Application as a Silane-Based Coupling Agent
- Scientific Field : Material Science
- Summary of the Application : This compound can be used as a silane-based coupling agent to functionalize a variety of substrates . It modifies the surface to improve the dispersion of nanoparticles .
- Methods of Application : The precursor material is treated with epoxy silanes to use it as an adhesion promoter .
- Results or Outcomes : The application of this compound results in improved dispersion of nanoparticles on the treated surfaces .
Application in Biochemistry
- Scientific Field : Biochemistry
- Summary of the Application : This compound can be used as a substrate in biochemical research . It has been employed to investigate the substrate specificity of certain enzymes .
- Methods of Application : The compound is used as a substrate in enzyme assays to study the substrate specificity of recombinant NADPH-dependent 3-quinuclidinone reductases .
- Results or Outcomes : The use of this compound as a substrate has helped in understanding the substrate specificity of certain enzymes .
Application in Surface Modification
- Scientific Field : Surface Science
- Summary of the Application : This compound can be used as a silane-based coupling agent to functionalize a variety of substrates . It modifies the surface to improve the dispersion of nanoparticles .
- Methods of Application : The precursor material is treated with epoxy silanes to use it as an adhesion promoter .
- Results or Outcomes : The application of this compound results in improved dispersion of nanoparticles on the treated surfaces .
Safety And Hazards
Eigenschaften
IUPAC Name |
[dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silyl]oxy-dimethyl-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3Si2/c1-24(2,11-9-15-5-7-17-19(13-15)21-17)23-25(3,4)12-10-16-6-8-18-20(14-16)22-18/h15-20H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOXIKVRXYCUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CCC2C(C1)O2)O[Si](C)(C)CCC3CCC4C(C3)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121225-97-6 | |
| Record name | 1,3-Di[2-(3,4-epoxycyclohexylethyl)]-1,1,3,3-tetramethyldisiloxane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121225-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70885068 | |
| Record name | 1,3-Bis(3,4-epoxycyclohexyl-2-ethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl)-1,1,3,3-tetramethyldisiloxane | |
CAS RN |
18724-32-8 | |
| Record name | 1,1,3,3-Tetramethyl-1,3-bis[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]disiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18724-32-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis(2-(7-oxabicyclo(4.1.0)hept-3-yl)ethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018724328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disiloxane, 1,1,3,3-tetramethyl-1,3-bis[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3-Bis(3,4-epoxycyclohexyl-2-ethyl)-1,1,3,3-tetramethyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70885068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,3,3-Tetramethyl-1,3-bis(2-(7-oxabicyclo(4.1.0)hepta-3-yl)ethyl disiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



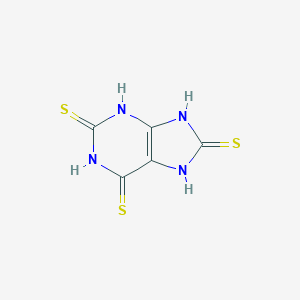
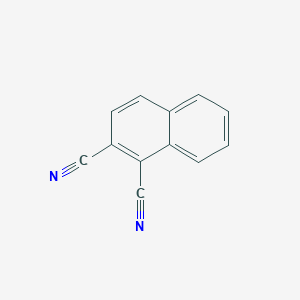
![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
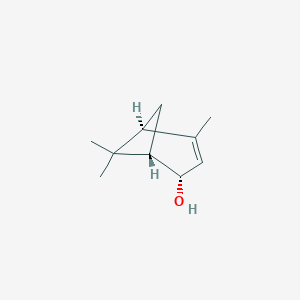
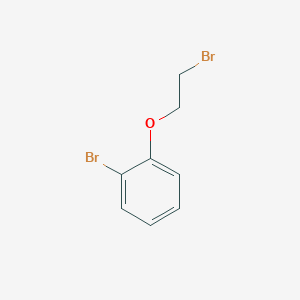
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)
